Methylbiuret

Description

Methylbiuret, specifically referred to as N,N'-diphenyl-N'-methylbiuret in the literature, is a substituted biuret derivative with structural formula C15H16N3O2. It is synthesized via the reaction of platinum complexes (e.g., [PtCl2(COD)]) with phenyl isocyanate in dichloromethane, followed by hydrochloric acid treatment to yield the pure compound . Characterization employs ¹H/¹³C NMR spectroscopy, elemental analysis, and electrospray mass spectrometry (ESMS). Key spectroscopic features include:

- ¹H NMR: A phenyl-to-methyl ratio of 2:1 and NH-to-methyl ratio consistent with the absence of adjacent NH and methyl groups.

- ¹³C NMR: A carbonyl resonance at 154.2 ppm (free compound) or 156.4 ppm (platinum complex), reflecting reduced steric strain in its six-membered metallacyclic structure compared to four-membered precursors (e.g., starting material at 173.8 ppm) .

Properties

CAS No. |

6937-91-3 |

|---|---|

Molecular Formula |

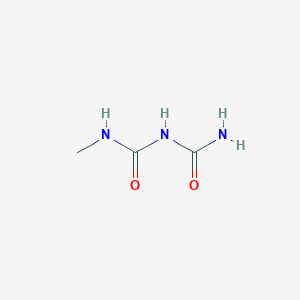

C3H7N3O2 |

Molecular Weight |

117.11 g/mol |

IUPAC Name |

1-carbamoyl-3-methylurea |

InChI |

InChI=1S/C3H7N3O2/c1-5-3(8)6-2(4)7/h1H3,(H4,4,5,6,7,8) |

InChI Key |

ARXFNPUIMZCMPW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Methyl-N'-phenylurea

Structure : Lacks the biuret backbone, featuring a single urea moiety with methyl and phenyl substituents.

Key Differences :

- Splitting in ¹H NMR : The methyl group in N-methyl-N'-phenylurea exhibits splitting due to proximity to NH, absent in methylbiuret .

- Carbonyl Shift : The urea carbonyl resonates at ~160–165 ppm, higher than this compound’s 154.2 ppm, reflecting differences in conjugation and steric effects.

- Reactivity : this compound’s six-membered metallacyclic structure enables unique insertion reactions (e.g., with phenyl isocyanate), whereas N-methyl-N'-phenylurea lacks such reactivity due to its simpler framework.

Biuret (H₂N–CO–NH–CO–NH₂)

Structure : A symmetrical molecule with two urea units.

Key Differences :

- Substituents : Biuret lacks aromatic (phenyl) or alkyl (methyl) groups, leading to distinct solubility and reactivity. This compound’s phenyl groups enhance lipophilicity.

- NMR Profile : Biuret’s NH protons resonate at ~5–6 ppm (broad), while this compound’s NH signals are downfield-shifted (~8–9 ppm) due to conjugation with phenyl groups .

Trifluoroacetamide Derivatives

Structure : Contain electron-withdrawing trifluoromethyl groups (e.g., trifluoroacetamide, 2a-u) .

Key Differences :

- Electronic Effects : Trifluoromethyl groups induce strong electron-withdrawing effects, shifting carbonyl resonances upfield (~165–170 ppm) compared to this compound’s 154.2 ppm .

- Applications : Trifluoroacetamides are often used in pharmaceuticals for metabolic stability, whereas this compound’s applications are more niche, focusing on metallacyclic chemistry .

Comparative Data Table

Research Findings and Implications

- Steric vs. Electronic Effects : this compound’s upfield carbonyl shift (173.8 ppm → 154.2 ppm) upon metallacycle formation highlights steric relief as a dominant factor over electronic effects .

- Functional Group Influence : Phenyl groups in this compound enhance stability and enable crystallization control via π-π stacking, unlike N-methyl-N'-phenylurea .

- Analytical Challenges: Differentiation of this compound from similar compounds requires advanced NMR and ESMS, as noted in analytical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.